3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
921543-56-8 |
|---|---|
Molecular Formula |
C22H16FN3O4 |
Molecular Weight |
405.385 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-5-2-1-4-15(16)12-25-17-6-3-9-24-20(17)21(27)26(22(25)28)11-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2 |
InChI Key |
JNBJRRXFNFZULE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and pharmacological properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrido-pyrimidine core with substituents that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include the formation of the pyrido[3,2-d]pyrimidine framework followed by the introduction of the benzo[d][1,3]dioxole and fluorobenzyl moieties through coupling reactions.
Antibacterial Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For example, derivatives of 5-(benzo[d][1,3]dioxol-5-yl) have shown potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 80 nM against Sarcina and Staphylococcus aureus .
| Compound | MIC (nM) | Bacteria |
|---|---|---|
| 4e | 80 | Sarcina |
| 4e | 110 | Staphylococcus aureus |
| 6c | 90 | Sarcina |
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. Pyrimidine derivatives have been shown to inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of specific kinases involved in tumor growth . In vitro studies have demonstrated that related compounds can effectively reduce cell viability in breast and colon cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cellular signaling pathways. For instance, some pyrimidine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antibacterial Activity : A series of compounds derived from benzo[d][1,3]dioxole showed promising results against drug-resistant bacterial strains, highlighting their potential as new antibacterial agents .
- Antitumor Evaluation : In a study evaluating antiproliferative effects against various cancer cell lines, several pyrido-pyrimidine derivatives exhibited IC50 values in the micromolar range, indicating substantial growth inhibition .
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds related to pyrido[3,2-d]pyrimidines exhibit substantial antibacterial properties. For instance, derivatives of these compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Properties
The pyrimidine moiety is known for its anticancer activities. Studies have demonstrated that compounds with similar structures can act as inhibitors of key enzymes involved in cancer cell proliferation and survival. The ability to selectively target cancer cells while sparing normal cells is a crucial attribute of these compounds .
Antiviral Effects
Recent investigations into pyrimidine derivatives have revealed their potential as antiviral agents. Their ability to inhibit viral replication has been observed in several studies, making them candidates for further development against viral infections such as influenza and HIV .
Enzyme Inhibition
Compounds like 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione are being studied for their role as enzyme inhibitors. They may inhibit dihydrofolate reductase and other enzymes critical to nucleotide synthesis, which is essential for DNA replication and repair processes in both prokaryotic and eukaryotic organisms .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being explored due to its favorable charge transport characteristics and stability under operational conditions .
Synthesis and Characterization
A study published in the Journal of Organic Chemistry detailed the synthesis of a related pyrido[3,2-d]pyrimidine derivative. The compound was synthesized through a multi-step process involving the protection of functional groups followed by cyclization reactions. Characterization techniques such as NMR and X-ray crystallography were used to confirm the structure and purity of the synthesized compound .
Biological Testing
In another case study focusing on antibacterial properties, a series of synthesized derivatives were tested against standard bacterial strains using agar diffusion assays. The results indicated that certain derivatives exhibited MIC values significantly lower than those of established antibiotics, highlighting their potential as new therapeutic agents in treating bacterial infections .
Comparison with Similar Compounds
Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine
The target compound’s pyrido[3,2-d]pyrimidine core differs from the more extensively studied pyrido[2,3-d]pyrimidine isomer . Pyrido[2,3-d]pyrimidines exhibit potent inhibition of enzymes like protoporphyrinogen oxidase (PPO) and kinases due to planar aromaticity facilitating π-π stacking with cofactors (e.g., FAD in PPO) . The positional isomerism in pyrido[3,2-d]pyrimidine may alter binding kinetics due to differences in nitrogen atom orientation and electron distribution.
Substituent Effects
Benzo[d][1,3]dioxol-5-ylmethyl Group
This substituent is observed in compounds such as 6-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS: FPUIANWOPQSXSV-UHFFFAOYSA-N), where the methylenedioxy group enhances lipophilicity and metabolic stability . In the target compound, this group may improve membrane permeability compared to simpler alkyl chains (e.g., methyl or ethyl in 6a–d from ) .
2-Fluorobenzyl Group
Fluorinated benzyl groups, as seen in 3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 941946-95-8) , enhance binding affinity via halogen bonding and hydrophobic interactions.
Electronic and Physicochemical Properties
DFT studies on pyrido[2,3-d]pyrimidines (6a–d ) reveal HOMO-LUMO gaps of 3.91–4.10 eV, correlating with stability and reactivity . The target compound’s benzo[d][1,3]dioxol-5-ylmethyl and 2-fluorobenzyl groups likely reduce the HOMO-LUMO gap due to extended conjugation and electron-withdrawing effects, enhancing charge-transfer interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing pyrido[3,2-d]pyrimidine-dione derivatives, and how can alkylation steps be optimized for substituent introduction?
- Methodology : Utilize a multi-step approach involving cyclocondensation and alkylation. For example, cyclocondensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid yields the core pyrimidine-dione structure . Alkylation with benzyl chlorides (e.g., 2-fluorobenzyl chloride) in DMF using K₂CO₃ as a base efficiently introduces substituents at the N1 and N3 positions . Optimize reaction time (2–12 hours) and temperature (reflux conditions) based on steric hindrance of substituents.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodology : Confirm structure via:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and fluorobenzyl/benzodioxole methylene groups (δ ~4.5–5.5 ppm) .
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve π-stacking interactions between pyrido-pyrimidine cores and substituent orientations .
Q. What preliminary biological screening assays are appropriate for evaluating this compound’s activity?
- Methodology : Test antimicrobial activity using agar diffusion assays against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) . For kinase inhibition (e.g., cyclin-dependent kinases), employ fluorescence polarization assays with ATP-competitive probes .
Advanced Research Questions
Q. How can DFT calculations resolve discrepancies in experimental vs. theoretical UV-Vis spectra?
- Methodology : Perform TD-DFT/B3LYP/6-311+G(d,p) calculations to simulate electronic transitions. Compare computed λmax values (e.g., ~300–350 nm for pyrido-pyrimidines) with experimental UV-Vis data. Discrepancies >10 nm may indicate solvent effects (e.g., methanol vs. gas-phase calculations) . Adjust for solvation models (e.g., PCM) to improve accuracy.
Q. What strategies address low yields in the alkylation of sterically hindered pyrido-pyrimidine-diones?
- Methodology :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .
- Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl chloride reactivity in biphasic systems .
- Screen alternative solvents (e.g., acetonitrile over DMF) to reduce steric crowding .
Q. How do electronic effects of substituents (e.g., 2-fluorobenzyl vs. benzodioxole) influence HOMO-LUMO gaps and reactivity?
- Methodology : Compute HOMO-LUMO gaps via DFT/B3LYP/6-311+G(d,p). Fluorobenzyl groups lower LUMO energy (electron-withdrawing effect), reducing ΔE to ~3.9 eV, while benzodioxole’s electron-donating methylene increases ΔE to ~4.1 eV . Validate via cyclic voltammetry (oxidation potentials correlate with HOMO levels).
Q. How to resolve conflicting NMR data for diastereomeric mixtures in alkylation products?
- Methodology :
- Use NOESY to identify spatial proximity of substituents (e.g., benzodioxole methylene to pyrido-pyrimidine protons) .
- Apply chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers. Compare retention times with computed enantiomeric excess (ee) from DFT-optimized structures .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial activity: How to assess structure-activity relationships (SAR) for pyrido-pyrimidine-diones?
- Resolution :
- SAR Table :
| Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Reference |
|---|---|---|---|
| 2-Fluorobenzyl | 12.5 | 25.0 | |
| 4-Methoxyphenyl | 25.0 | >50 |
- The 2-fluorobenzyl group enhances Gram-positive activity due to increased membrane penetration, while polar groups (e.g., methoxy) reduce efficacy against Gram-negative strains .
Q. Discrepancies in HOMO-LUMO gaps between computational and experimental results: What factors contribute?
- Resolution : Experimental gaps (via UV-Vis) often exceed DFT values due to:
- Solvent stabilization effects (e.g., methanol lowers ΔE by 0.2–0.3 eV) .
- Exciton binding energy in solid-state vs. isolated molecules .
Methodological Recommendations
- Synthetic Optimization : Prioritize microwave-assisted alkylation and phase-transfer catalysts for sterically hindered derivatives .
- Computational Validation : Always pair DFT/TD-DFT with solvent models (PCM) and experimental spectroscopy .
- Biological Assays : Use kinase-specific probes (e.g., CDK2 inhibitors) to validate therapeutic potential beyond antimicrobial screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
